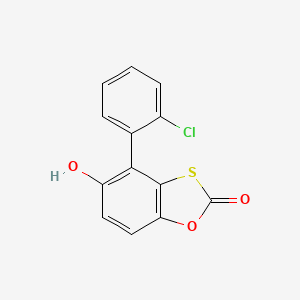
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, also known as CBX, is a synthetic compound that has been widely used in scientific research. CBX belongs to the class of benzoxathiol derivatives and has been extensively studied for its various biological and pharmacological properties. In
作用机制
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exerts its effects by blocking gap junctions. Specifically, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one binds to the extracellular loop of connexins, the proteins that form gap junctions, and prevents the transfer of small molecules and ions between cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to blocking gap junctions, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its specificity for blocking gap junctions. This allows researchers to study the role of gap junctions in various physiological processes. However, one limitation of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is that it can have off-target effects, such as inhibiting the activity of enzymes. Additionally, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. One area of research is the development of more specific gap junction blockers that do not have off-target effects. Another area of research is the use of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in studying the role of gap junctions in various diseases, such as cancer and cardiovascular disease. Additionally, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may have potential as a therapeutic agent for certain diseases, and further research is needed to explore this possibility.
In conclusion, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a synthetic compound that has been widely used in scientific research. 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several applications, including its use as a gap junction blocker, and has been shown to have various biochemical and physiological effects. While 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has advantages for lab experiments, such as its specificity for blocking gap junctions, it also has limitations, such as off-target effects and toxicity at high concentrations. Future research on 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may lead to the development of more specific gap junction blockers and the exploration of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as a therapeutic agent for certain diseases.
合成方法
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can be synthesized through a multi-step process involving the condensation of 2-chlorophenylacetic acid with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized with hydrogen peroxide to yield 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one.
科学研究应用
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is its use as a gap junction blocker. Gap junctions are channels that allow for the transfer of small molecules and ions between cells. By blocking gap junctions, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can prevent the transfer of signals between cells, which can be useful in studying the role of gap junctions in various physiological processes.
属性
IUPAC Name |
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3S/c14-8-4-2-1-3-7(8)11-9(15)5-6-10-12(11)18-13(16)17-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUTVTYDWETNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
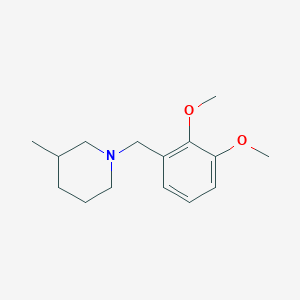
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
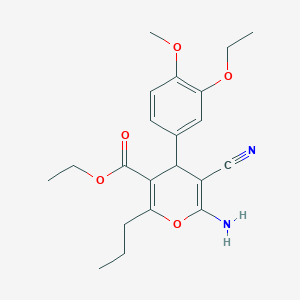
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
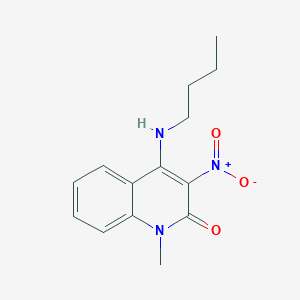
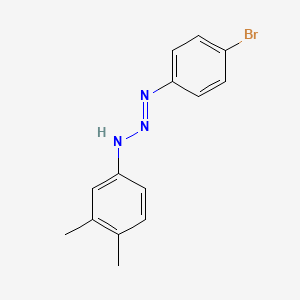
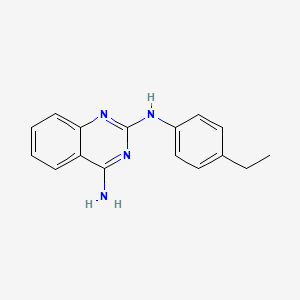
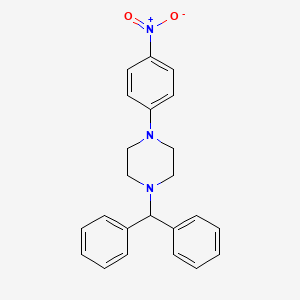
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)